Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The specific structure of this compound includes a chlorine atom at the 3-position and a dihydropyrrole moiety that contributes to its unique reactivity and biological profile.
The compound is classified under the chemical category of quinazolines and is specifically identified by its IUPAC name: 3-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one. It has a CAS number of 65636-69-3 and a molecular formula of C11H9ClN2O, with a molecular weight of 220.65 g/mol. Its structure can be represented using various chemical identifiers such as InChI and SMILES formats, which facilitate its identification in chemical databases .
The synthesis of Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro typically involves several synthetic routes. One common method is the decarbonylative annulation of N-cyanamides, which allows for the construction of the quinazoline framework. This method has been optimized for yield and purity in laboratory settings .
The synthesis often requires specific reaction conditions, including controlled temperatures and the use of solvents that do not interfere with the reaction mechanism. The process may also involve the use of catalytic systems to facilitate the formation of the desired product efficiently.
The molecular structure of Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro features a fused bicyclic system consisting of a quinazoline ring and a pyrrole ring. The presence of a chlorine substituent at the 3-position significantly influences its chemical behavior.
Key structural data include:
The compound undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its potential applications in drug development .
The compound exhibits typical characteristics associated with heterocyclic compounds:
Relevant chemical properties include:
These properties make it suitable for further functionalization and application in various fields .
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro has several scientific applications:
Transition metal catalysis provides efficient routes to construct the tricyclic framework of 3-chloro-2,3-dihydro-pyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. Palladium-based systems are particularly effective for enabling one-pot annulation-cyclization sequences. A key approach involves the reaction of anthranilic acid derivatives with 4-chlorobutyryl chloride, followed by acetic anhydride-mediated dehydration to form benzoxazinone intermediates. Subsequent ring closure with ammonium acetate yields the pyrroloquinazolinone core in three steps with 30% overall efficiency, avoiding traditional multi-step routes [1]. Silver triflate (AgOTf) catalyzes intramolecular hydroamination of alkyne-tethered dihydroquinazolinones, achieving regioselective endo-cyclization at ambient temperature. This method tolerates electron-donating and electron-withdrawing substituents on the quinazolinone aromatic ring, providing functional diversity crucial for biological activity optimization [5]. Copper-palladium synergistic catalysis enables tandem Sonogashira-cyclization sequences, where terminal alkynes participate in both coupling and subsequent heterocyclization steps [6].
Table 1: Transition Metal-Catalyzed Cyclization Methods
| Metal Catalyst | Substrate Class | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Pd(OAc)₂ | Benzoxazinone intermediates | Ethanol, reflux, 2h | 30-40% | Simplified deoxyvasicinone synthesis |
| AgOTf | Alkyne-tethered quinazolinones | CH₂Cl₂, rt, 12h | 45-62% | Ambient temperature regioselectivity |
| Pd/Cu | Haloanilines with alkynes | DMF/EtOH, rt, 18h | 50-75% | Tandem coupling-cyclization in one pot |
Palladium-catalyzed endo-dig cyclization represents a powerful strategy for pyrroloannulation onto dihydroquinazolinone scaffolds. This method employs 6-bromo-8-(arylethynyl)-2,3-dihydroquinazolin-4(1H)-one precursors, where PdCl₂ (5-10 mol%) in dioxane at 100°C triggers regioselective C–N bond formation via alkyne activation. The reaction proceeds through syn-addition of the nucleophilic quinazolinone nitrogen across the Pd-activated triple bond, forming exocyclic enol intermediates that tautomerize to stable 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. Key advantages include functional group tolerance (methoxy, fluoro, chloro substituents) and applicability to sterically hindered ortho-substituted alkynes. X-ray crystallography confirms the angular fusion of the pyrrole ring to the quinazolinone system, with aryl substituents adopting torsional angles of 127.5–148.6° relative to the heterocyclic plane [5]. Optimization studies reveal that electron-deficient Pd species enhance reaction kinetics by facilitating alkyne coordination, while bulky phosphine ligands (P(t-Bu)₃) suppress Glaser homocoupling side products [7].
Silver(I) catalysis enables atom-economical pyrroloannulation through intramolecular hydroamination of alkyne-tethered 2,3-dihydroquinazolin-4(1H)-ones. The Ag⁺ ion activates the carbon-carbon triple bond toward nucleophilic attack by the secondary amine of the dihydroquinazolinone, forming a vinyl-silver intermediate that protonolyzes to yield the pyrrolo[2,1-b]quinazolinone framework. This method operates under mild conditions (dichloromethane, room temperature, 12 hours) with 45–62% isolated yields and eliminates the need for pre-functionalized halogenated precursors. The reaction exhibits exclusive 5-endo-dig regioselectivity due to geometric constraints imposed by the tether length, favoring pyrrolidine over seven-membered ring formation. Substituent effects studies demonstrate that electron-donating groups (e.g., 4-OMe) on the alkyne aryl group accelerate cyclization by enhancing nucleophilicity of the tethered amine. Silver triflate outperforms other Ag salts (AgBF₄, AgSbF₆) due to its non-coordinating anion and moisture stability [1] [5].
Sonogashira cross-coupling is indispensable for installing alkyne functionalities essential for subsequent cyclization to 3-chloro-pyrroloquinazolinones. The methodology employs 2-amino-5-bromo-3-iodobenzamide as a dual-electrophile substrate, where selective Pd(0)/Cu(I)-catalyzed coupling occurs at the C₃-iodide position with terminal arylacetylenes. Optimized conditions (PdCl₂(PPh₃)₂/CuI, K₂CO₃, DMF/EtOH 3:1, room temperature, 18 hours) provide 3-(arylethynyl)-5-bromobenzamides in 70–85% yield with complete chemoselectivity over the C₅-bromide site [5] [6]. Key innovations include:
Table 2: Sonogashira Coupling Conditions for Key Precursors
| Arylacetylene | Catalyst System | Time (h) | Yield (%) | Application |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI, K₂CO₃ | 18 | 85 | Precursor for 4a (X-ray studied derivative) |
| 4-Methoxyphenylacetylene | Pd(PPh₃)₄, piperidine | 12 | 92 | Cytotoxic derivative 4h synthesis |
| 3-Chlorophenylacetylene | Pd/Cu, K₂CO₃, MW irradiation | 0.5 | 78 | Vascular-targeted agent 4i precursor |
Boric acid efficiently catalyzes cyclocondensation between 2-amino-3-(arylethynyl)-5-bromobenzamides and aryl aldehydes to form 8-alkynylated-2,3-dihydroquinazolin-4(1H)-ones – critical intermediates for subsequent pyrroloannulation. The reaction proceeds via initial imine formation between the aldehyde and aromatic amine, followed by boron-assisted dehydration to generate the dihydroquinazolinone ring. Optimized conditions involve finely grinding substrates with 20 mol% boric acid and heating at 120°C for 5 minutes, achieving >90% conversion without solvent [5]. This method offers significant advantages:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2